molecular formula C12H9FN2O2 B8356867 2'-Fluoro-3-nitro-biphenyl-4-ylamine

2'-Fluoro-3-nitro-biphenyl-4-ylamine

Cat. No.: B8356867
M. Wt: 232.21 g/mol
InChI Key: YUBGOCWSUAYGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluoro-3-nitro-biphenyl-4-ylamine is a biphenyl derivative featuring a fluorine atom at the 2' position of the second aromatic ring, a nitro group (-NO₂) at the 3 position, and an amine (-NH₂) at the 4 position of the first ring. Its molecular formula is C₁₂H₉FN₂O₂, with a molecular weight of 232.21 g/mol. The nitro group imparts strong electron-withdrawing effects, reducing the basicity of the amine, while the fluorine atom influences electronic properties via inductive effects.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

4-(2-fluorophenyl)-2-nitroaniline

InChI

InChI=1S/C12H9FN2O2/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(7-8)15(16)17/h1-7H,14H2

InChI Key

YUBGOCWSUAYGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine

  • Molecular Formula : C₁₃H₁₂FN
  • Molecular Weight : 201.24 g/mol
  • Substituents :
    • Fluorine at the 4' position (second ring).
    • Methyl group (-CH₃) at the 2 position (first ring).
    • Amine (-NH₂) at the 3 position (first ring).
  • Key Differences :
    • Lacks the nitro group, resulting in higher amine basicity compared to the target compound.
    • Methyl group introduces steric hindrance and electron-donating effects, altering reactivity.
  • Applications : Likely serves as an intermediate in pharmaceutical synthesis due to its amine functionality .

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 265.67 g/mol
  • Substituents :
    • Chlorine at the 3 position of a phthalimide core.
    • Phenyl group attached to the imide nitrogen.
  • Key Differences: Non-biphenyl structure; phthalimide core is fused and planar. Chlorine and imide groups enhance thermal stability, making it suitable for polyimide synthesis.
  • Applications: Monomer for high-performance polymers (e.g., heat-resistant polyimides) .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
2'-Fluoro-3-nitro-biphenyl-4-ylamine C₁₂H₉FN₂O₂ 232.21 F (2'), NO₂ (3), NH₂ (4) Amine, Nitro, Fluorine Pharmaceutical intermediates, polymers (inferred)
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine C₁₃H₁₂FN 201.24 F (4'), CH₃ (2), NH₂ (3) Amine, Fluorine, Methyl Drug synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Cl (3), phenyl-N Imide, Chlorine Polyimide monomers

Research Findings and Reactivity Insights

  • Electronic Effects: The nitro group in this compound significantly reduces the amine's basicity (pKa ~1-2) compared to non-nitro analogs like 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine (pKa ~4-5) . Fluorine’s inductive effect increases electrophilic substitution reactivity at the para position of the biphenyl system.
  • Synthetic Routes :

    • The target compound may require sequential nitration and amination steps, whereas 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine could be synthesized via Suzuki-Miyaura coupling followed by methylation .
    • 3-Chloro-N-phenyl-phthalimide is synthesized through nucleophilic substitution of phthalic anhydride derivatives .
  • Safety Considerations :

    • Nitro groups in this compound pose explosion risks under high heat or shock, necessitating cautious handling. Fluorinated analogs may exhibit higher environmental persistence .

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